molecular formula C17H14ClNO2 B1289321 7-(Benzyloxy)-4-chloro-6-methoxyquinoline CAS No. 286371-49-1

7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Cat. No. B1289321
M. Wt: 299.7 g/mol
InChI Key: SYKLZPMKNBDEOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple and readily available starting materials such as vanillin or methyl 4-hydroxy-3-methoxybenzoate. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, for example, includes steps such as substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . Similarly, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization, with the reaction conditions such as the amount of reagent, temperature, and time being critical for the outcome .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been confirmed using spectroscopic methods like NMR and mass spectrometry. Additionally, X-ray powder diffraction and single crystal X-ray diffraction have been employed to determine the crystal systems and space groups of these compounds. For instance, one derivative crystallizes in an orthorhombic system with space group Fdd2, while another crystallizes in the orthorhombic system, space group Pbca . These studies provide detailed insights into the molecular geometry and intermolecular interactions of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. For example, the reactions of tetrahydroisoquinolines have been studied, revealing the formation of different derivatives through thermal isomerization and reactions with organic and hydrohalic acids . These reactions are significant as they provide pathways to modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the specific crystal systems they belong to suggest a degree of stability and predictability in their solid-state forms. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of these structures, as seen in the compound acting as an effective inhibitor on the proliferation of a lung cancer cell line . The substitution patterns and the presence of functional groups like methoxy and benzyloxy influence the overall planarity and the formation modes of intermolecular interactions, which are crucial for their biological activity and structural stabilization .

Scientific Research Applications

Synthesis and Chemical Properties

7-(Benzyloxy)-4-chloro-6-methoxyquinoline has been synthesized and studied for its chemical properties. Min Wang et al. (2015) described its synthesis from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination, confirming its structure through spectroscopy. This compound's synthesis is significant for further chemical and pharmacological research due to its complex structure and potential bioactivity (Wang et al., 2015).

Application in Alkaloid Synthesis

This compound has been used in the synthesis of complex alkaloids. Simon S. Cämmerer et al. (2003) utilized a palladium-mediated intramolecular aryl amination of a derivative of 7-benzyloxy-4-chloro-6-methoxyquinoline for the synthesis of Cryptocarya alkaloids. This methodology is crucial for the efficient synthesis of these biologically active compounds (Cämmerer et al., 2003).

Antibacterial and Antimicrobial Activities

Compounds derived from 7-(Benzyloxy)-4-chloro-6-methoxyquinoline have been explored for their antimicrobial properties. S. Shaikh (2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, which showed promise in antibacterial activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Shaikh, 2013).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKLZPMKNBDEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627294
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-4-chloro-6-methoxyquinoline

CAS RN

286371-49-1
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (300 mL) was added to 7-benzyloxy-6-methoxyquinolin-4-ol (40 g, 140 mmol) and the mixture heated to reflux for 2 h. The mixture was carefully poured into a mixture of ice and sodium carbonate. The solution was adjusted to pH 8 with the addition of solid sodium bicarbonate and stirred at room temperature overnight. The solid was filtered and washed with water and dried to give 7-benzyloxy-4-chloro-6-methoxyquinoline as a pale brown solid (40.2 g, 95%). 1H NMR (400 MHz, d6-DMSO): δ 8.61 (s, 1H), 7.57-7.37 (m, 8H), 5.32 (s, 2H), 3.98 (s, 3H); 13C NMR (100 MHz, d6-DMSO): δ 152.4, 151.5, 148.5, 146.2, 139.6, 137.0, 129.2, 128.8, 121.7, 120.4, 110.1, 101.9, 70.8, 56.5; IR (cm−1): 2359, 2341, 1506, 1456, 1435, 1252, 1227, 1146, 999, 845, 752, 698, 667; LC/MS (M+H=300).
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40 g
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300 mL
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Synthesis routes and methods II

Procedure details

Dry DMF (8.0 ml, 103 mmol) was dissolved in dry CHCl3 (40 ml) and cooled in an ice bath. Oxalyl chloride (9.0 ml, 105 mmol) in CH2Cl2 (10 ml) was added dropwise with stirring at 0° C. When the bubbling had ceased, this solution was added slowly to an ice-cold solution of 7-benzyloxy-6-methoxy-3H-quinazolin-4-one (10.0 g, 35.4 mmol) in dry CHCl3 (60 ml) and the mixture was then heated to reflux for 2-3 hrs. After cooling to room temperature, H2O (100 ml) was added and the phases were separated. The aqueous phase was further extracted with CHCl3 (2×). The combined CHCl3 extractions were washed with sat'd NaCl (1×), dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by flash chromatography (1:1 hexanes:EtOAc, followed by 100% EtOAc) to give 7-benzyloxy-4-chloro-6-methoxy-quinoline (5.11 g, 48%). LC/MS Calcd for [M+H]+ 301.1. found 301.1.
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8 mL
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40 mL
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9 mL
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10 mL
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10 g
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60 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (14.19 ml) was added to 7-(benzyloxy)-6-methoxy-1,4-dihydro-4-quinolinone (17.16 g), and the mixture was heated under reflux for one hr. The solvent was removed by distillation under the reduced pressure. The residue was dissolved in chloroform, and the solution was made alkaline by the addition of an aqueous sodium hydroxide solution, followed by extraction with chloroform. The chloroform layer was dried over sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by chromatography on silica gel by development with chloroform/acetone (10/1) to give 3.82 g (yield 21%) of the title compound.
Quantity
14.19 mL
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17.16 g
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Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Xiong, H He, M Fan, L Hu, F Wang… - Journal of Enzyme …, 2022 - Taylor & Francis
Based on the obtained SARs, further structural optimisation of compound BC2021-104511-15i was conducted in this investigation, and totally ten novel quinoline derivates were …
Number of citations: 1 www.tandfonline.com
Y Zhou, X Xu, F Wang, H He, G Gong, L Xiong… - European Journal of …, 2020 - Elsevier
In this investigation, a novel series of quinoline analogues bearing thiazolidinones were designed and synthesized based on our previous study. Among them, the most potent …
Number of citations: 17 www.sciencedirect.com
Y Zhou, X Xu, F Wang, H He, B Qi - Bioorganic Chemistry, 2021 - Elsevier
In this study, a novel series of 4,6,7-trisubstituted quinoline analogues bearing thiazolidinones were designed and synthesized based on our previous study. Among them, the most …
Number of citations: 10 www.sciencedirect.com
T Chen, LS Zhuo, PF Liu, WR Fang, YM Li… - European Journal of …, 2020 - Elsevier
A series of 1,6-naphthyridinone-based MET kinase inhibitors bearing quinoline moiety in block A were designed and synthesized based on the structures of Cabozantinib and our …
Number of citations: 16 www.sciencedirect.com
M Wei, X Peng, L Xing, Y Dai, R Huang, M Geng… - European Journal of …, 2018 - Elsevier
Starting from the phase II clinical FGFR inhibitor lucitanib (2), we conducted a medicinal chemistry approach by opening the central quinoline skeleton coupled with a scaffold hopping …
Number of citations: 28 www.sciencedirect.com
ND D'Angelo, SF Bellon, SK Booker… - Journal of medicinal …, 2008 - ACS Publications
c-Met is a receptor tyrosine kinase that plays a key role in several cellular processes but has also been found to be overexpressed and mutated in different human cancers. …
Number of citations: 96 pubs.acs.org
S Chan, Y Zhang, J Wang, Q Yu, X Peng… - Journal of Medicinal …, 2022 - ACS Publications
The receptor tyrosine kinase AXL is a promising target for anticancer drug discovery. Herein, we describe the discovery of 3-aminopyrazole derivatives as new potent and selective AXL …
Number of citations: 3 pubs.acs.org
S Folliet - 2022 - repository.cam.ac.uk
Recognition-driven labelling techniques such as affinity/activity-based probes or photoaffinity labelling (PAL) are invaluable tools for the interrogation and study of biological processes …
Number of citations: 3 www.repository.cam.ac.uk

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